Chemical and physical properties of 2-[(Tributylstannyl)methoxy]ethanol
Chemical and physical properties of 2-[(Tributylstannyl)methoxy]ethanol
An In-Depth Technical Guide to the Synthesis, Properties, and Safe Handling of 2-[(Tributylstannyl)methoxy]ethanol
Abstract
This technical guide provides a comprehensive overview of 2-[(tributylstannyl)methoxy]ethanol, a specialized organotin compound. Designed for an audience of researchers, scientists, and drug development professionals, this document delves into the compound's core chemical and physical properties, offers a robust, chemically sound protocol for its synthesis, and details methods for its spectroscopic characterization. A significant emphasis is placed on the critical safety and handling procedures required for tributyltin-containing reagents, grounded in an understanding of their inherent toxicological profiles. The guide aims to serve as an essential resource, blending theoretical knowledge with practical, field-proven insights to enable the safe and effective use of this versatile chemical building block.
Introduction to 2-[(Tributylstannyl)methoxy]ethanol
Organotin compounds, characterized by the presence of at least one tin-carbon bond, are a cornerstone of modern organometallic chemistry. Within this class, tetravalent tin derivatives, particularly those bearing tributyltin (TBT) moieties, are prized for their utility in a range of chemical transformations. 2-[(Tributylstannyl)methoxy]ethanol (CAS: 475680-87-6) is a bifunctional reagent that combines the reactivity of the tributylstannyl group with the synthetic versatility of a primary alcohol.
The tributyltin group serves as a latent carbanion, readily participating in palladium-catalyzed cross-coupling reactions such as the Stille coupling. This allows for the formation of new carbon-carbon bonds under relatively mild conditions. The terminal hydroxyl group, meanwhile, offers a reactive handle for subsequent functionalization, including esterification, etherification, or oxidation. This dual functionality makes 2-[(tributylstannyl)methoxy]ethanol a potentially valuable intermediate for the synthesis of complex molecules, such as pharmaceutical agents or functional materials, where precise structural elaboration is required.
However, the significant utility of tributyltin compounds is inextricably linked to their considerable toxicity.[1][2] This guide is therefore structured not only to inform researchers of the compound's synthetic potential but also to arm them with the knowledge necessary for its safe handling and disposal.
Physicochemical and Spectroscopic Properties
Detailed experimental data for 2-[(tributylstannyl)methoxy]ethanol is not widely available in peer-reviewed literature, a common scenario for specialized research chemicals. The properties outlined below are a combination of data from supplier specifications and predictions based on the well-characterized properties of its constituent parts: the tributyltin moiety and the 2-methoxyethanol backbone.[3][4]
Data Summary
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 2-[(Tributylstannyl)methoxy]ethanol | --- |
| CAS Number | 475680-87-6 | |
| Molecular Formula | C₁₅H₃₄O₂Sn | |
| Molecular Weight | 365.14 g/mol | |
| Appearance | Predicted to be a clear, colorless to pale yellow liquid. | Based on analogous organotin compounds like (tributylstannyl)methanol.[5] |
| Boiling Point | Not experimentally reported. Predicted to be >200 °C at atmospheric pressure. | High molecular weight and polarity suggest a high boiling point. |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, Dichloromethane, Toluene, Diethyl Ether) and insoluble in water. | The large, nonpolar tributyl groups dominate the molecule's solubility profile. |
| Density | Not experimentally reported. Predicted to be >1.0 g/mL. | Organotin compounds are generally denser than water. |
Predicted Spectroscopic Signatures
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
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¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show characteristic signals for the tributyltin group as a series of multiplets between δ 0.8-1.6 ppm. The protons of the methoxy-ethanol chain would appear at approximately δ 3.5-4.0 ppm, with distinct signals for the -Sn-CH₂-O-, -O-CH₂-CH₂-OH, and the terminal -OH proton (which may be broad and its position variable).
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum should display distinct signals for each unique carbon atom. The four carbons of the butyl chains will resonate in the aliphatic region (δ ~10-30 ppm). The carbons of the methoxy-ethanol linker will appear further downfield (δ ~60-80 ppm).
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Infrared (IR) Spectroscopy: Key vibrational bands are predicted. A broad absorption in the range of 3200-3500 cm⁻¹ corresponding to the O-H stretch of the alcohol is a key diagnostic feature. Strong C-H stretching bands will be observed around 2850-2960 cm⁻¹. A prominent C-O stretching band is expected near 1100 cm⁻¹.
-
Mass Spectrometry (EI): The mass spectrum will likely not show a strong molecular ion peak due to facile fragmentation. Characteristic fragmentation patterns include the sequential loss of butyl groups (C₄H₉, 57 Da) and cleavage of the ether linkage.
Synthesis Protocol: Williamson Ether Synthesis
The most direct and logical approach to synthesizing 2-[(tributylstannyl)methoxy]ethanol is via a Williamson ether synthesis. This method involves the deprotonation of (tributylstannyl)methanol to form a reactive alkoxide, which then acts as a nucleophile to displace a halide from a 2-haloethanol derivative.
Reaction Scheme
Caption: Proposed synthetic workflow for 2-[(tributylstannyl)methoxy]ethanol.
Detailed Step-by-Step Methodology
Materials and Reagents:
-
(Tributylstannyl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous tetrahydrofuran (THF)
-
2-Bromoethanol
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add (tributylstannyl)methanol (1.0 eq) to a flame-dried, three-necked flask equipped with a magnetic stir bar and a dropping funnel. Dissolve it in anhydrous THF.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise.
-
Expert Insight: The use of NaH ensures irreversible deprotonation of the alcohol, driving the reaction forward. Adding it slowly at 0 °C controls the rate of hydrogen gas evolution, which can be vigorous. Anhydrous conditions are critical as NaH reacts violently with water.
-
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium alkoxide should result in a homogeneous or slightly cloudy solution.
-
Nucleophilic Addition: Cool the reaction mixture back to 0 °C. Add a solution of 2-bromoethanol (1.2 eq) in anhydrous THF dropwise via the addition funnel over 30 minutes.
-
Expert Insight: 2-Bromoethanol is the electrophile. Adding it slowly prevents a rapid exotherm. A slight excess ensures complete consumption of the valuable stannylmethoxide intermediate.
-
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Trustworthiness: Each washing step serves a purpose. The water wash removes inorganic salts (NaBr, excess NH₄Cl), and the brine wash helps to break up emulsions and begin the drying process.
-
-
Purification:
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Safety, Handling, and Toxicology
The primary hazard associated with 2-[(tributylstannyl)methoxy]ethanol stems from the tributyltin moiety. Organotin compounds are a recognized threat to human health and the environment.[6]
Toxicological Profile
-
General Toxicity: Tributyltin compounds are known to be immunotoxic and neurotoxic.[7] The toxicity of organotins generally follows the order trialkyltins > dialkyltins > monoalkyltins.[1]
-
Exposure Routes: Exposure can occur through inhalation, ingestion, or dermal absorption.[7] Dermal contact is a significant risk in an occupational setting.[1]
-
Health Effects: Acute exposure can cause severe skin irritation, chemical burns, respiratory tract irritation, headaches, and vomiting.[1] Chronic exposure can lead to more severe systemic effects.
-
Environmental Hazard: Tributyltins are highly toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[1][8] All releases to the environment must be avoided.[9]
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of organotin compounds.
Mandatory Handling Protocols
-
Engineering Controls: All manipulations of 2-[(tributylstannyl)methoxy]ethanol must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[10]
-
Personal Protective Equipment (PPE):
-
Spill and Decontamination:
-
In case of a spill, evacuate the area and ensure it is well-ventilated.
-
Contain and absorb the spill with an inert absorbent material like vermiculite or sand.[8] Do not use combustible materials.
-
Place the contaminated absorbent into a sealed container for hazardous waste disposal.[8]
-
Decontaminate the spill area and affected glassware by soaking in a 10% bleach solution overnight, which helps oxidize the organotin to less toxic tin oxides.[10]
-
-
Waste Disposal: All waste contaminated with 2-[(tributylstannyl)methoxy]ethanol, including excess reagent, solvents, absorbent materials, and disposable PPE, must be collected in a clearly labeled, sealed container and disposed of as hazardous waste according to institutional and local regulations.[9]
Potential Applications in Research and Development
The bifunctional nature of 2-[(tributylstannyl)methoxy]ethanol makes it a versatile tool for synthetic chemists.
Stille Cross-Coupling Reactions
The primary application of the tributylstannyl group is in Stille cross-coupling reactions. This palladium-catalyzed reaction forms a new C-C bond between the stannane and an organic halide or triflate. The terminal -OH group can be either protected during the coupling and deprotected later, or it can be carried through the reaction, providing a product that is already functionalized for subsequent steps.
Caption: General scheme of a Stille coupling reaction utilizing the title compound.
Building Block for Drug Discovery
In drug development, the ability to rapidly generate libraries of related compounds is crucial. 2-[(tributylstannyl)methoxy]ethanol can serve as a "linker" or "scaffold" building block. After a Stille coupling to introduce a desired aromatic or heterocyclic core, the terminal hydroxyl group can be used as an attachment point for other fragments, enabling the systematic exploration of chemical space around a core molecule. This approach is valuable in structure-activity relationship (SAR) studies.
Conclusion
2-[(Tributylstannyl)methoxy]ethanol is a specialized reagent with considerable potential for advanced organic synthesis, particularly in fields requiring the construction of complex molecular architectures like drug discovery. Its value lies in the orthogonal reactivity of its tributylstannyl and hydroxyl functional groups. However, its utility must always be balanced with a profound respect for its hazardous nature. Adherence to stringent safety protocols, including the mandatory use of engineering controls and appropriate PPE, is not merely a recommendation but a requirement for its responsible use. This guide provides the foundational knowledge for researchers to harness the synthetic power of this compound while prioritizing the safety of themselves, their colleagues, and the environment.
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